

HiScribe™ T7 ARCA mRNA Kits: Technical Support Center

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Compound of Interest

Compound Name: ARCA Cap Analog

Cat. No.: B15500857

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HiScribe™ T7 ARCA mRNA Kits. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during in vitro transcription experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the mRNA synthesis workflow, offering potential causes and solutions in a clear question-and-answer format.

Low Yield of Full-Length RNA

Question: My RNA yield is significantly lower than expected, although I see a band of the correct size on the gel. What could be the cause?

Answer: Low yields of full-length RNA can stem from several factors, primarily related to the quality of your DNA template and reaction conditions.

- DNA Template Contamination: Contaminants such as salts or ethanol from DNA purification can inhibit T7 RNA Polymerase.[1][2][3]
 - Solution: It is recommended to purify your DNA template by phenol:chloroform extraction followed by ethanol precipitation.[4][5] Alternatively, using a spin column-based method for cleanup can also be effective.[4][6]
- Incorrect DNA Concentration: An inaccurate quantification of the DNA template can lead to suboptimal reaction conditions.
 - Solution: Re-quantify your DNA template. For the standard reaction, 1 µg of template is recommended.
- Enzyme Oxidation: The T7 RNA Polymerase is sensitive to oxidation, which can reduce its activity over time with repeated handling.[4]
 - Solution: The addition of Dithiothreitol (DTT) to a final concentration of 5 mM is recommended to maintain enzyme activity.[3][4]
- Suboptimal Incubation Time for Short Transcripts: Shorter transcripts (< 0.3 kb) may require longer reaction times for optimal yield.
 - Solution: For short templates, increasing the incubation time up to 16 hours (overnight) or increasing the template amount up to 2 µg can help maximize the yield.[4][6]

RNA Transcript of Incorrect Size

Question: My RNA transcript appears as a different size than expected on a denaturing gel. Why is this happening?

Answer: Observing RNA transcripts of an incorrect size is a common issue that can be attributed to several factors, from the DNA template to the reaction conditions.

- Larger Than Expected Transcript:
 - Cause: Incomplete digestion of the plasmid DNA template can lead to longer transcripts due to runoff transcription from the circular plasmid.[4][6]

- Solution: Ensure complete linearization of your plasmid by checking a small amount on an agarose gel before setting up the transcription reaction. If necessary, repeat the restriction enzyme digestion.[\[4\]](#)[\[6\]](#) Strong secondary structures in the RNA that are not fully denatured can also cause the RNA to migrate slower on a gel.
- Smaller Than Expected Transcript (Premature Termination):
 - Cause: The presence of sequences that act as T7 RNA Polymerase termination signals within your template can cause premature termination of transcription.[\[4\]](#)[\[5\]](#)[\[7\]](#) GC-rich templates or those with strong secondary structures can also impede the polymerase.[\[4\]](#)[\[5\]](#)[\[7\]](#)
 - Solution:
 - For sequences resembling termination signals, lowering the incubation temperature to 30°C may increase the proportion of full-length transcript, though it may also decrease the overall yield.[\[4\]](#)[\[5\]](#)[\[7\]](#)
 - For GC-rich templates or those with secondary structures, increasing the incubation temperature to 42°C may improve the yield of the full-length product.[\[4\]](#)[\[5\]](#)[\[7\]](#)
 - Insufficient nucleotide concentrations can also lead to incomplete transcripts. Ensure the nucleotide concentration is adequate.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[9\]](#)

RNA Transcript Smearing on a Denaturing Gel

Question: I see a smear on my denaturing agarose gel instead of a sharp band. What does this indicate?

Answer: A smear on a denaturing gel is typically indicative of RNA degradation.

- Cause: RNase contamination is the most likely culprit.[\[1\]](#)[\[5\]](#)[\[10\]](#) RNases can be introduced through contaminated DNA templates, reagents, or equipment.[\[1\]](#)[\[2\]](#)[\[11\]](#)
- Solution:
 - Preventative Measures: Maintain a strict RNase-free environment. Use certified nuclease-free tubes, tips, and water. Wear gloves and change them frequently.[\[10\]](#)[\[11\]](#)

- Template Cleanup: If you suspect your DNA template is contaminated with RNases, perform a phenol:chloroform extraction and ethanol precipitation.[4][5]
- Use of RNase Inhibitors: Including an RNase inhibitor in your transcription reaction can help prevent degradation.[1][2]

Issues with Poly(A) Tailing

Question: I am using the HiScribe T7 ARCA mRNA Kit (with tailing) and I'm not seeing efficient poly(A) tailing. What could be wrong?

Answer: Inefficient poly(A) tailing can occur if the 3' end of the mRNA is not accessible to the Poly(A) Polymerase.

- Cause: T7 RNA Polymerase can add non-templated nucleotides to the 3' end of the transcript, which can lead to secondary structures that block the 3' terminus.[7]
- Solution:
 - To improve tailing efficiency, it is recommended to proceed with the entire workflow without freezing the RNA between steps.[5][7]
 - Pre-incubating the tailing reaction mix at 37°C for 3 minutes before adding the Poly(A) Polymerase can also help.[5][7]
 - Ensure the tailing reaction is performed at 37–40°C.[5][7]
 - If problems persist, redesigning the 3' end of the DNA template may be necessary to avoid inhibitory secondary structures.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative information for the HiScribe™ T7 ARCA mRNA Kits.

Table 1: Standard Reaction Setup (20 µL)

Component	Volume	Final Concentration
ARCA/NTP Mix (2X)	10 μ L	1X
DNA Template (1 μ g)	X μ L	50 ng/ μ L
T7 RNA Polymerase Mix	2 μ L	-
Nuclease-free Water	Up to 20 μ L	-

Table 2: Expected mRNA Yields

Kit	Expected Yield per 20 μ L Reaction
HiScribe™ T7 ARCA mRNA Kit	Up to 20 μ g of capped mRNA from 1 μ g of control template.[4]
HiScribe™ T7 ARCA mRNA Kit (with tailing)	Up to 25 μ g of capped and tailed mRNA after purification.[7]

Experimental Workflow & Protocol

The synthesis of capped and poly(A)-tailed mRNA using the HiScribe™ T7 ARCA mRNA Kit (with tailing) involves several key steps, from template preparation to the final purified mRNA product.

Detailed Experimental Protocol

- DNA Template Preparation:
 - A linear DNA template containing a T7 promoter is required. This can be a linearized plasmid or a PCR product.
 - The template must be free of contaminants. Phenol:chloroform extraction and ethanol precipitation is recommended for plasmid DNA.[4] PCR products should be purified using a spin column.
- In Vitro Transcription (IVT) Reaction Setup:

- Thaw the required kit components on ice.
- Assemble the 20 μ L reaction at room temperature in the following order:
 1. Nuclease-free Water
 2. ARCA/NTP Mix (2X)
 3. DNA Template (1 μ g)
 4. T7 RNA Polymerase Mix
- Mix thoroughly by gentle pipetting and centrifuge briefly.
- Incubate at 37°C for 30 minutes to 2 hours.
- DNase I Treatment:
 - Add 2 μ L of DNase I to the IVT reaction.
 - Incubate at 37°C for 15 minutes to remove the DNA template.
- Poly(A) Tailing Reaction (for kit with tailing):
 - To the DNase-treated reaction, add the following components:
 1. Poly(A) Polymerase Reaction Buffer (10X)
 2. ATP
 3. E. coli Poly(A) Polymerase
 - Incubate at 37°C for 30 minutes.
- mRNA Purification:
 - The synthesized mRNA can be purified using LiCl precipitation or spin columns.

- LiCl Precipitation: Add LiCl solution, incubate on ice, centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in nuclease-free water.
- Spin Column Purification: Use a suitable RNA cleanup kit according to the manufacturer's protocol.

Experimental Workflow Diagram



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